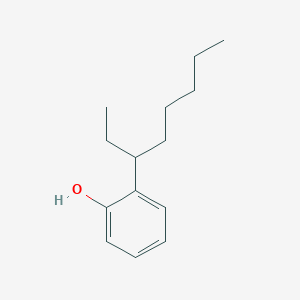

o-(1-Ethylhexyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-octan-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-3-5-6-9-12(4-2)13-10-7-8-11-14(13)15/h7-8,10-12,15H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQRXJLVMAWCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938461 | |

| Record name | 2-(Octan-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17404-44-3 | |

| Record name | 2-(1-Ethylhexyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17404-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(1-Ethylhexyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017404443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octan-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-ethylhexyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for O 1 Ethylhexyl Phenol and Analogous Phenols

Exploration of Alkylation Strategies for Phenolic Ring Functionalization

The introduction of alkyl groups onto a phenolic ring can be achieved through various methods, with a significant focus on achieving regioselectivity, particularly at the ortho position. whiterose.ac.uknih.govorgsyn.org

Catalytic Alkylation Approaches for Regioselectivity

Catalytic alkylation presents a powerful tool for controlling the position of alkyl group substitution on the phenol (B47542) ring. whiterose.ac.ukorgsyn.org Rhenium-catalyzed reactions, for instance, have demonstrated high regioselectivity for the ortho-mono-alkylation of phenols using alkenes as the alkylating agents. orgsyn.org A key feature of this methodology is that the reaction typically ceases after the introduction of a single alkyl group, preventing further alkylation even with an excess of the alkene. orgsyn.org This approach exhibits broad functional group tolerance, with fluoro, chloro, alkoxy, and even additional hydroxy groups not inhibiting the reaction. orgsyn.org The presence of the phenolic hydroxyl group is essential for the reaction to proceed. orgsyn.org

Palladium-catalyzed C-H activation has also emerged as a viable strategy for the ortho-arylation of phenol esters. acs.org This method often employs a directing group to guide the catalyst to the desired ortho position, facilitating the formation of a C-C bond. acs.org

Solid acid catalysts, such as silica (B1680970) gel-supported aluminum phenolate (B1203915), have been developed for the alkylation of phenols with alkenes. whiterose.ac.uk These catalysts primarily exhibit Lewis acidity and have shown a preference for ortho-alkylation for the initial substitution. whiterose.ac.uk The selectivity for subsequent alkylations can be influenced by adjusting reaction parameters like temperature and catalyst loading. whiterose.ac.uk

Regioselective Ortho-Alkylation in Substituted Phenols

Achieving regioselective ortho-alkylation in phenols that already bear substituents presents additional challenges and opportunities. nih.govnih.gov Directed ortho-metalation (DoM) is a prominent strategy for site-specific functionalization of aromatic compounds. nih.gov This technique involves the deprotonation of the aromatic ring at the position ortho to a directing group, followed by quenching with an electrophile, such as an alkyl halide. nih.gov

For phenols, the hydroxyl group can act as a directing group, although it often requires protection. nih.gov The choice of protecting group and the deprotonating agent are crucial for the success of this method. nih.gov For example, the use of a carbamate (B1207046) directing group allows for deprotonation with sec-butyllithium (B1581126) and subsequent alkylation. nih.gov

Recent advances have also focused on the direct C-H functionalization of free phenols, which avoids the need for protecting groups. nih.gov However, this approach faces challenges such as the potential for reaction at the hydroxyl group and the high reactivity of the ortho and para positions, which can lead to a lack of regioselectivity. nih.gov Despite these difficulties, methods are being developed that utilize the free hydroxyl group to direct the reaction to the ortho position. nih.gov

Esterification and Etherification Protocols Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for further molecular modifications through esterification and etherification reactions. science.govgoogle.com

Bifunctional Ionic Liquid Catalyzed O-Alkylation Reactions

Bifunctional ionic liquids (BILs) have emerged as highly effective and environmentally friendly catalysts for the O-alkylation of phenols to form ethers. researchgate.netbenthamdirect.comresearchgate.net These catalysts can function as both the solvent and the catalyst, often eliminating the need for an inorganic base. researchgate.netbenthamdirect.com This method has been shown to be effective for a variety of substituted phenols, providing good to excellent yields of the corresponding ethers. researchgate.netbenthamdirect.com A significant advantage of BILs is their reusability over multiple reaction cycles without a significant loss of catalytic activity. researchgate.netbenthamdirect.comresearchgate.net The reaction mechanism typically follows the principles of the Williamson ether synthesis. benthamdirect.com

| Catalyst System | Reactants | Key Features | Source |

| Bifunctional Ionic Liquid (BIL) | Phenols, Alcohols | Solvent-free, no inorganic base required, reusable catalyst | researchgate.netbenthamdirect.com |

| Tetrabutylphosphonium hydroxide | Phenols, Alkyl halides | Chemoselective for phenol over carboxylic acid | researchgate.net |

| K2CO3/TBAB | Phenols, Alkyl halides | Simple, efficient for polyfunctional aromatic compounds | researchgate.net |

Catalytic Hydroxyethylation with Renewable Glycol Diesters

A sustainable approach to producing phenoxyethanols involves the catalytic hydroxyethylation of phenols using renewable ethylene (B1197577) glycol diesters, such as ethylene glycol diacetate, as an alternative to the toxic and hazardous ethylene oxide. researchgate.netresearcher.liferesearchgate.net This method provides high yields of phenoxyethanol (B1677644) esters under simple catalytic conditions. researchgate.net Scandium(III) triflate has been identified as an effective catalyst for this transformation. researchgate.net The reaction is believed to proceed through a neighboring group participation mechanism. researchgate.netresearchgate.net This strategy aligns with the principles of green chemistry by utilizing bio-based resources and reducing reliance on hazardous reagents. researchgate.net

Mechanistic Studies of o-(1-Ethylhexyl)phenol Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and its analogs.

In the alkylation of phenols with olefins using acid catalysts, a common mechanism involves the formation of a carbocation from the olefin, which then reacts with the electron-rich aromatic ring. whiterose.ac.ukresearchgate.net This can lead to a mixture of ortho and para isomers. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate the intricacies of phenol alkylation. researchgate.net These studies have elucidated a neutral-pathway mechanism that can account for the initial formation of phenolic ether (O-alkylation). researchgate.net This ether can then undergo an intramolecular rearrangement to form the C-alkylated phenols. researchgate.net The protonation of the phenolic ether significantly lowers the energy barrier for this rearrangement. researchgate.net

For the regioselective ortho-alkylation catalyzed by rhenium complexes, the indispensability of the phenolic hydroxyl group suggests its direct involvement in the catalytic cycle. orgsyn.org It is proposed that the catalyst interacts with the hydroxyl group, directing the alkylation to the ortho position. orgsyn.org

In the Pd(II)-catalyzed ortho-arylation of phenol esters, the mechanism is thought to involve the coordination of the acyloxy group to the palladium center, which directs the C-H activation at the ortho position. acs.org This is followed by the formation of a Pd(IV) intermediate and subsequent reductive elimination to yield the ortho-arylated product. acs.org An observed intramolecular isotope effect indicates that the C-H bond cleavage is a rate-determining step in this process. acs.org

The mechanism for the catalytic hydroxyethylation of phenols with glycol diesters is proposed to involve a neighboring group participation process, where an acyloxonium intermediate is formed. researchgate.netresearchgate.net

| Reaction Type | Key Mechanistic Features | Source |

| Acid-Catalyzed Alkylation | Formation of carbocation, initial O-alkylation followed by intramolecular rearrangement | whiterose.ac.ukresearchgate.net |

| Rhenium-Catalyzed ortho-Alkylation | Essential role of the phenolic hydroxyl group in directing the catalyst | orgsyn.org |

| Pd(II)-Catalyzed ortho-Arylation | Acyloxy-directed C-H activation, Pd(IV) intermediate, C-H cleavage is rate-determining | acs.org |

| Catalytic Hydroxyethylation | Neighboring group participation, formation of an acyloxonium intermediate | researchgate.netresearchgate.net |

Electrophilic Substitution Pathways on the Aromatic Ring

Electrophilic aromatic substitution is a fundamental process for the alkylation of phenols. The hydroxyl group of phenol is a potent activating group, directing incoming electrophiles to the ortho and para positions. researchgate.netmdpi.comresearchgate.net The synthesis of this compound via this pathway typically involves the reaction of phenol with an appropriate alkylating agent, such as 1-octene (B94956), in the presence of an acid catalyst.

Friedel-Crafts alkylation is a classic example of this approach. iwaponline.com The reaction of phenol with 1-octene over solid acid catalysts like zeolites (e.g., H-beta, H-mordenite, H-USY) has been studied for the production of octylphenols. nih.govresearch-solution.com These reactions can yield a mixture of O-alkylated (phenyl octyl ether) and C-alkylated (octylphenol) products. research-solution.com The distribution between ortho- and para-alkylated isomers is influenced by the catalyst and reaction conditions. For instance, in the alkylation of phenol with 1-octene over certain zeolites, the formation of the ortho-isomer is often kinetically favored. research-solution.com

The choice of catalyst is critical in directing the substitution. Brønsted acids and Lewis acids are commonly employed. nih.gov For example, HBF₄ and AgBF₄ have been used to catalyze the ortho-alkylation of phenols with styrenes, suggesting their potential applicability for long-chain alkenes. ajptr.com The mechanism often involves the formation of a carbocation from the alkene, which then acts as the electrophile attacking the electron-rich phenol ring.

| Catalyst Type | Example Catalyst | Typical Alkylating Agent | Key Observation |

| Zeolites | H-beta (BEA), H-mordenite (MOR) | 1-Octene | Formation of both O- and C-alkylated products; ortho-isomer kinetically favored. research-solution.com |

| Brønsted/Lewis Acids | HBF₄, AgBF₄ | Styrenes | High selectivity for ortho-alkylation. ajptr.com |

| Aluminum Halides | Aluminum chloride | Isobutylene | Effective for producing 2,6-dialkyl phenols. mdpi.com |

Radical Pathways in Phenol Functionalization

Radical-based methods offer an alternative and often complementary approach to phenol functionalization, sometimes providing enhanced regioselectivity. These pathways involve the generation of radical species that subsequently react with the phenol ring.

One strategy involves the generation of a phenoxy radical, which can then couple with an alkyl radical. acs.org The direct C-H functionalization of phenols can be achieved through photochemistry or electrochemistry. phenomenex.com For instance, light-excited phenolate anions can act as reducing agents to generate carbon-centered radicals from suitable precursors. These radicals then react with the ground-state phenolate in a homolytic aromatic substitution (HAS) pathway to yield the alkylated product. mdpi.com

Catalyst-free, visible-light-driven methods have been developed for the ortho-C(sp²)–H arylation of free phenols, and similar principles can be extended to alkylation. phenomenex.com The ortho-selectivity in some radical reactions is attributed to the formation of an intermediate complex involving the phenolic hydroxyl group. phenomenex.com These methods are advantageous as they can often be performed under mild conditions and can tolerate a variety of functional groups.

| Initiation Method | Radical Source Example | Proposed Mechanism | Key Feature |

| Photochemical | Perfluoroalkyl iodides | Homolytic Aromatic Substitution (HAS) | Can lead to dearomatization or functionalization depending on conditions. mdpi.com |

| Electrochemical | Anodic oxidation of phenol | Radical-radical cross-coupling | Catalyst-free conditions are possible. phenomenex.com |

| Metal-catalyzed | Co(II)-salen with 2-naphthols | Coupling of phenoxyl and naphthoxyl radicals | High ortho-selectivity driven by catalyst design. phenomenex.com |

Derivatization Techniques for this compound in Research Applications

For analytical purposes, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization of polar analytes like this compound is often necessary. Derivatization increases the volatility and thermal stability of the compound, leading to improved chromatographic peak shape and sensitivity. acs.org

Silylation and Acylation Methods for Hydroxyl Group Modification

Silylation and acylation are two of the most common derivatization techniques for modifying hydroxyl groups.

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. phenomenex.comobrnutafaza.hr This converts the polar phenol into a less polar and more volatile silyl ether. obrnutafaza.hr A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most widely used. researchgate.netacs.orgnih.gov The reaction is often carried out in an aprotic solvent, and the reaction rate can be significantly influenced by the choice of solvent, with acetone (B3395972) being particularly effective for rapid derivatization. researchgate.netacs.orgnih.gov For sterically hindered phenols, a catalyst such as trimethylchlorosilane (TMCS) can be added to enhance the reaction rate. phenomenex.com

Acylation converts the hydroxyl group into an ester. This is typically achieved using an acid anhydride (B1165640) (like acetic anhydride) or an acyl halide. ajptr.comlibretexts.org Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org The use of fluorinated acylating agents can enhance detection by electron capture detectors (ECD) in GC. libretexts.org Silica sulfuric acid has been shown to be an effective heterogeneous catalyst for the acetylation of phenols under solvent-free conditions. researchgate.net

| Derivatization Method | Common Reagent | Derivative Formed | Advantages |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility, improved peak shape in GC. acs.orgobrnutafaza.hr |

| Acylation | Acetic anhydride, Heptafluorobutyric anhydride | Ester | Increased stability, potential for enhanced detection with specific detectors. iwaponline.comlibretexts.org |

Ethyl Chloroformate Derivatization Protocols for GC-MS Analysis

Ethyl chloroformate (ECF) has emerged as a versatile derivatizing agent for a wide range of polar compounds containing hydroxyl and carboxyl groups. mdpi.commdpi.com A significant advantage of ECF derivatization is that it can often be performed rapidly at room temperature directly in an aqueous matrix, combining derivatization and liquid-liquid extraction into a single step. mdpi.comuniroma1.it

The reaction involves the ethoxycarbonylation of the phenolic hydroxyl group. This is typically carried out in a biphasic system (e.g., water/hexane) in the presence of a base or catalyst like pyridine (B92270) and an alcohol such as ethanol. mdpi.comuniroma1.it The resulting ethoxycarbonyl derivative of this compound is significantly more volatile and amenable to GC-MS analysis. mdpi.com This method has been successfully applied to the analysis of various phenolic compounds in complex matrices like wine and fruit juices. mdpi.comuniroma1.it The optimization of reagent volumes (ECF, pyridine, ethanol) is crucial for achieving maximum derivatization yield and can be systematically studied using experimental designs. mdpi.com

A typical protocol involves mixing the aqueous sample with ethanol, pyridine, and a solution of ECF in an organic solvent like hexane (B92381) or chloroform. After vigorous shaking, the organic layer containing the derivatized analyte is separated, dried, and analyzed by GC-MS. mdpi.comuniroma1.it

| Reagent | Role | Typical Conditions |

| Ethyl Chloroformate (ECF) | Derivatizing agent | Added in an organic solvent (e.g., hexane). mdpi.comuniroma1.it |

| Pyridine | Catalyst/Base | Added to the aqueous phase. mdpi.comuniroma1.it |

| Ethanol | Co-solvent/Reagent | Added to the aqueous phase. mdpi.comuniroma1.it |

| Hexane/Chloroform | Extraction solvent | Forms the organic phase for extraction of the derivative. mdpi.com |

Sophisticated Spectroscopic Characterization and Structural Elucidation of O 1 Ethylhexyl Phenol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Due to the limited availability of specific NMR data for o-(1-Ethylhexyl)phenol in the public domain, the analysis of its carbon skeleton is supplemented with data from the parent compound, phenol (B47542), and general principles of NMR spectroscopy. The proton NMR (¹H NMR) spectrum of phenol shows distinct signals for its different protons, which can be used to infer the expected shifts in this compound. docbrown.info In phenol, the hydroxyl proton appears as a singlet, while the aromatic protons exhibit complex splitting patterns due to their different chemical environments. docbrown.info

Advanced ¹³C-NMR Applications for Carbon Skeleton Elucidation

¹³C-NMR spectroscopy provides direct insight into the carbon framework of a molecule. bhu.ac.in For phenol, four distinct signals are observed in its ¹³C-NMR spectrum, corresponding to the four different carbon environments in the molecule due to its symmetry. docbrown.infochemicalbook.com The carbon atom attached to the hydroxyl group (C1) is the most deshielded, appearing at a higher chemical shift, while the other aromatic carbons appear at lower chemical shifts. docbrown.info The introduction of the 1-ethylhexyl group at the ortho position in this compound would significantly alter this pattern, with the alkyl chain carbons appearing in the aliphatic region of the spectrum and causing predictable shifts in the aromatic signals.

| Carbon Atom (Phenol) | Chemical Shift (ppm) | Expected Influence of o-(1-Ethylhexyl) Group |

|---|---|---|

| C1 (C-OH) | ~155 | Further deshielding due to steric and electronic effects. |

| C2/C6 (ortho) | ~115 | Significant deshielding for the substituted ortho carbon (C2) and shielding for the unsubstituted ortho carbon (C6). |

| C3/C5 (meta) | ~130 | Minor shifts due to altered electronic distribution. |

| C4 (para) | ~121 | Minor shift, likely slight shielding. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Complex Systems

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, FTIR analysis would reveal characteristic vibrational bands. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. gjesm.netijeab.com The sharpness and exact position of this band can provide information about hydrogen bonding. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethylhexyl group would appear in the 2850-2960 cm⁻¹ range. acs.org Bending vibrations for these groups and C-O stretching would be found in the fingerprint region (below 1500 cm⁻¹). researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Phenolic O-H | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H (from ethylhexyl group) | 2850-2960 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-O | 1200-1300 | Stretching |

Ultraviolet-Visible (UV/Vis) and Fluorescence Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV/Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule. Organic molecules with aromatic rings, like this compound, absorb UV light, which promotes electrons from a lower energy ground state to a higher energy excited state. nih.gov Phenol itself exhibits absorption maxima in the UV region. photochemcad.comresearchgate.net The introduction of an alkyl group, such as the 1-ethylhexyl group, can cause a slight red-shift (bathochromic shift) in the absorption maximum due to its electron-donating inductive effect.

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. While phenol itself is weakly fluorescent, its derivatives can exhibit varying degrees of fluorescence depending on their structure and environment. photochemcad.com The fluorescence properties of this compound would be influenced by the nature of the solvent and the presence of any quenching species. researchgate.netnih.govacs.org Studies on related phenolic compounds show that the fluorescence can be sensitive to pH and the presence of halogens. nih.govacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. frontiersin.org While this compound in its ground state is not a radical, it can form a phenoxyl radical upon oxidation, where the hydrogen atom of the hydroxyl group is removed. EPR spectroscopy would be instrumental in studying the formation and stability of this radical species. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the electronic structure and the distribution of the unpaired electron within the radical. cdnsciencepub.comresearchgate.netnih.gov Studies on similar phenolic compounds have successfully used EPR to characterize their radical forms. cdnsciencepub.combibliotekanauki.plresearchgate.net

Advanced Reaction Mechanism Investigations of O 1 Ethylhexyl Phenol

Oxidative Transformations of o-(1-Ethylhexyl)phenol

The oxidation of phenols is a widely studied area, with significant implications for both synthetic chemistry and environmental degradation processes. The presence of the electron-donating hydroxyl group makes the aromatic ring susceptible to oxidation, while the ortho-(1-Ethylhexyl) group introduces steric and electronic effects that influence reaction pathways.

The catalytic aerobic oxidation of phenols is a key process for synthesizing valuable chemical intermediates. nih.govresearchgate.net Copper-based catalysts are frequently employed for these transformations, which can proceed through different pathways depending on the reaction conditions. nih.govacs.org The general mechanism often involves the formation of a phenoxyl radical as a key intermediate. For hindered phenols, which have bulky substituents near the hydroxyl group, the primary role is often as radical scavengers, donating a hydrogen atom from the phenolic hydroxyl group to neutralize reactive radicals like peroxy radicals. amfine.comresearchgate.netvinatiorganics.com This process interrupts the radical chain mechanism of autoxidation. researchgate.net

The mechanism for antioxidant activity involves two main steps:

Donation of a hydrogen atom from the phenolic -OH group to a radical (e.g., ROO•), forming a stable phenoxyl radical and a hydroperoxide.

The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the ortho-substituent, which prevents it from initiating new radical chains. It can further react with another radical to form non-radical products. researchgate.net

Under aerobic conditions with a copper catalyst, a cupric-superoxo complex can form, which is capable of oxidizing phenols via a hydrogen atom transfer (HAT) mechanism. nih.gov Studies on substituted phenols have shown a significant kinetic isotope effect when the phenolic hydrogen is replaced with deuterium, confirming that the O-H bond cleavage is the rate-limiting step. nih.gov

The regioselectivity of phenol (B47542) oxidation is highly dependent on the catalyst system and reaction conditions. nih.govnih.gov Copper-catalyzed aerobic oxidations can be directed to selectively yield ortho-quinones (ortho-oxygenation), biphenols, or other coupled products. nih.govacs.org The choice of copper salt, ligand, and temperature can control the product distribution. acs.org

Ortho-Oxygenation: This pathway leads to the formation of ortho-quinones. The mechanism is believed to involve the ortho-oxygenation of the phenol to an ortho-quinone, which is a versatile synthetic intermediate. acs.orgbohrium.com This process can be achieved with high regioselectivity, even for phenols where the para-position is unsubstituted. bohrium.com Hypervalent iodine reagents have also been used to achieve regioselective oxidation of phenols to o-quinones. mdpi.com

Oxidative Coupling: This pathway involves the coupling of two phenol molecules. The reaction proceeds through phenoxy radical intermediates, which can couple at the ortho or para positions, leading to C-C or C-O bond formation. nih.govvtt.fi For a phenol like this compound with a substituent at an ortho position, ortho-para or para-para coupling would be favored. The steric bulk of the ethylhexyl group would likely disfavor ortho-ortho coupling. Overoxidation can be a challenge in these reactions, potentially leading to polymeric products. nih.govresearchgate.net

The control between these pathways is a significant challenge in synthetic chemistry. Mechanistic studies suggest that factors like the Lewis acidity of the catalyst and the electronic properties of the phenol substrate play crucial roles. nih.gov

Table 1: Products of Catalytic Aerobic Phenol Oxidation

| Catalyst System | Predominant Pathway | Major Products |

|---|---|---|

| Copper(I)/Amine Ligand | Ortho-Oxygenation | ortho-Quinones |

| Copper(I)/Amine Ligand | Oxidative Coupling | Biphenols, Benzoxepines |

| Vanadium Catalysts | Intramolecular Coupling | Phenol Dienones |

Degradation Pathways of this compound and Related Phenols

The environmental fate of alkylphenols is of significant interest. Their degradation can occur through biological processes, photochemical reactions, or thermal decomposition.

Photodegradation is a major environmental degradation mechanism for many organic pollutants, including phenols. diva-portal.orgnih.gov The process can occur through direct photolysis, where the molecule absorbs UV light, or through indirect photo-oxidation involving reactive oxygen species like hydroxyl radicals (•OH). nih.govresearchgate.net

For phenol, photocatalytic degradation using a catalyst like TiO₂ under UV irradiation has been extensively studied. nih.govresearchgate.net The primary mechanism involves the generation of highly reactive hydroxyl radicals, which attack the aromatic ring. researchgate.net This leads to the formation of hydroxylated intermediates.

The proposed photodegradation pathway generally involves several stages:

Hydroxylation: The initial attack by •OH radicals leads to the formation of hydroxylated derivatives, such as catechols (1,2-dihydroxybenzenes) and hydroquinones. researchgate.net For this compound, this would result in hydroxylated ethylhexylphenols.

Ring Opening: Further oxidation of these intermediates leads to the cleavage of the aromatic ring, forming various short-chain organic acids like formic acid and oxalic acid. researchgate.net

Mineralization: Ultimately, these aliphatic intermediates are broken down into carbon dioxide and water. researchgate.netresearchgate.net

Studies on tert-octylphenol, a structurally similar compound, under UV irradiation showed the formation of 4-tert-octylcatechol as a degradation product, alongside dimeric structures. researchgate.net The degradation rate is often influenced by factors like pH and the presence of oxygen. researchgate.netscielo.br

Table 2: Common Intermediates in Phenol Photodegradation

| Intermediate Type | Examples | Formation Pathway |

|---|---|---|

| Hydroxylated Aromatics | Catechol, Hydroquinone, Benzoquinone | •OH radical attack on the benzene (B151609) ring |

| Ring-Opened Products | Formic Acid, Oxalic Acid, Glycerol | Further oxidation of hydroxylated intermediates |

The thermal decomposition of phenolic compounds is relevant in high-temperature industrial processes and combustion chemistry. researchgate.net Studies on the thermal degradation of various phenolic compounds show that the process often follows first-order kinetics. scielo.br The rate of degradation is highly dependent on temperature. scielo.br

For phenol itself, thermal decomposition can proceed via two main initial pathways:

O-H Bond Fission: This produces a phenoxy radical and a hydrogen atom.

Molecular Decomposition: This pathway can lead to the formation of cyclopentadiene (B3395910) and carbon monoxide. researchgate.net

The phenoxy radical is a key intermediate that can further decompose to a cyclopentadienyl (B1206354) radical (C₅H₅) and carbon monoxide. researchgate.net For this compound, additional decomposition pathways involving the cleavage of the bulky alkyl group are expected. The C-C bonds within the ethylhexyl chain and the C-C bond connecting the alkyl group to the aromatic ring are susceptible to thermal cleavage. The stability of the resulting benzylic-type radical would influence the preferred fragmentation pathway.

Nucleophilic and Electrophilic Reactivity of the Phenolic Moiety

The phenolic moiety possesses a dual chemical nature, enabling it to participate in both nucleophilic and electrophilic reactions. purkh.comlibretexts.org

Nucleophilic Character: The oxygen atom of the hydroxyl group has lone pairs of electrons, making it a nucleophilic center. libretexts.org It can donate an electron pair to form a new covalent bond. However, the direct nucleophilic substitution on the aromatic ring is generally disfavored. The nucleophilicity of the oxygen is more commonly expressed in reactions like ether formation (Williamson ether synthesis), where the phenol is first deprotonated to form the more potent phenoxide ion nucleophile.

Electrophilic Character of the Ring: Phenols are highly susceptible to electrophilic aromatic substitution. byjus.com The hydroxyl group is a powerful activating group and an ortho-, para-director. byjus.comquora.com It enriches the electron density of the aromatic ring through resonance, making it highly attractive to electrophiles. quora.com

For this compound:

The hydroxyl group strongly activates the ring towards electrophiles.

The ortho- and para-positions relative to the hydroxyl group are the most nucleophilic.

The existing 1-ethylhexyl group at one ortho-position (C2) sterically hinders attack at that site.

Therefore, electrophilic attack is most likely to occur at the para-position (C4) and the other ortho-position (C6).

Common electrophilic substitution reactions for phenols include halogenation, nitration, and Friedel-Crafts alkylation/acylation. byjus.com Due to the high activation by the hydroxyl group, these reactions can often proceed under milder conditions than for benzene itself. For instance, the bromination of phenol can occur readily even without a Lewis acid catalyst. byjus.com The steric hindrance provided by the o-ethylhexyl group can influence the ortho/para product ratio, potentially favoring substitution at the less hindered para position. amfine.comaip.org

Role in Complex Organic Reaction Networks and Catalytic Cycles

Substituted phenols, such as this compound, are versatile participants in a variety of complex organic reaction networks and catalytic cycles. Their reactivity is primarily governed by the hydroxyl (-OH) group and the aromatic ring, which can both be sites of chemical transformation. The presence of a bulky alkyl substituent, like the 1-ethylhexyl group at the ortho position, introduces significant steric and electronic effects that profoundly influence reaction pathways, regioselectivity, and the stability of intermediates and transition states. This section explores the multifaceted role of this compound as a substrate, product, and architectural component within these intricate chemical systems.

The involvement of this compound in reaction networks can be broadly categorized into its participation in electrophilic substitution reactions, its function as a monomer in oxidative polymerization, and its role as a precursor to phenoxide ligands that modulate the activity of metal catalysts.

Influence in Electrophilic Aromatic Substitution Networks

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org Phenols are bidentate nucleophiles, capable of reacting at either the hydroxyl oxygen (O-acylation/alkylation) or the aromatic ring (C-acylation/alkylation). echemi.com However, the direct Friedel-Crafts reaction of phenols can be complex because the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the ring towards the desired electrophilic substitution. curlyarrows.com

This compound is itself a product within the Friedel-Crafts alkylation network, formed by the reaction of phenol with an 8-carbon alkene (e.g., 1-octene) or an alkyl halide in the presence of an acid catalyst. The formation of the ortho-isomer versus the para-isomer is highly dependent on the reaction conditions and catalyst choice. Once formed, this compound can participate in further reactions. Its structure critically dictates the course of subsequent electrophilic substitutions. The bulky 1-ethylhexyl group sterically shields the ortho position it occupies, directing incoming electrophiles predominantly to the para-position. This steric hindrance is a key factor in controlling the regioselectivity of multi-step syntheses involving substituted phenols.

For instance, in a reaction network involving sequential alkylations or acylations, the initial formation of this compound ensures that a second functional group will be introduced almost exclusively at the C4 position (para to the hydroxyl group). This directing effect is crucial in the synthesis of specific polymer additives, antioxidants, and surfactants where a precise substitution pattern is required for function.

Table 1: Regioselectivity in Phenol Alkylation under Various Catalytic Conditions

| Catalyst System | Electrophile/Reagent | Predominant Isomer | Rationale/Observations |

| Lewis Acids (e.g., AlCl₃) | Alkenes, Alkyl Halides | Mixture of ortho and para | Traditional Friedel-Crafts conditions; selectivity can be poor. Rearrangements are possible. masterorganicchemistry.com |

| Solid Acid Catalysts (e.g., Zeolites) | Alkenes (e.g., propene) | High para-selectivity | Shape-selectivity within catalyst pores favors the less sterically hindered para transition state. wikipedia.org |

| Brønsted Acids (e.g., TfOH, CSA) | Alcohols, Alkenes | Ortho-selectivity can be favored | Catalytic systems can scaffold both the phenol and electrophile, predisposing them for ortho-alkylation. rsc.org |

| Metal Phenoxides (e.g., Calcium Phenate) | Alkenes | High ortho-selectivity | The reaction proceeds via a coordination mechanism involving the metal center, which directs the electrophile to the ortho position. |

This table illustrates general principles of phenol alkylation that govern the synthesis of compounds like this compound.

Participation in Oxidative Coupling and Polymerization Networks

Phenols are key monomers in the synthesis of polyphenols and phenolic resins through oxidative polymerization. These reactions can be catalyzed by enzymes, such as peroxidases and laccases, or by transition metal complexes. researchgate.netkyoto-u.ac.jp The fundamental step in these reaction networks is the one-electron oxidation of the phenol to a phenoxy radical. These radicals then couple, typically at the ortho and para positions, to form dimers, oligomers, and ultimately, high molecular weight polymers. kyoto-u.ac.jp

When this compound acts as the monomer, its structure exerts precise control over the polymerization network:

Steric Hindrance: The 1-ethylhexyl group at the C2 position effectively blocks radical coupling at that site.

Regiocontrol: With one ortho position blocked and the other (C6) sterically hindered, coupling occurs primarily through the para position (C4), leading to a polymer with a highly regular, linear, head-to-tail structure.

Solubility and Physical Properties: The long, flexible, and non-polar ethylhexyl chain significantly enhances the solubility of the resulting polymer in organic solvents and imparts flexibility and plasticizing properties to the material. This is a critical feature for applications in coatings, adhesives, and specialty plastics.

Enzyme-catalyzed polymerization, in particular, offers a green chemistry approach to creating these functional polymers. nih.gov The reaction network involves the enzymatic generation of the phenoxy radical, followed by non-enzymatic radical-radical coupling to build the polymer chain.

Table 2: Catalytic Systems for Oxidative Polymerization of Phenols

| Catalyst Type | Oxidizing Agent | Typical Monomers | Resulting Polymer Structure | Key Features |

| Peroxidases (e.g., HRP) | Hydrogen Peroxide (H₂O₂) | Phenol, Cresols, Alkylphenols | Poly(oxyphenylene)s; structure depends on monomer substitution. kyoto-u.ac.jp | High chemoselectivity; reactions often proceed in aqueous media. nih.gov |

| Laccases | Molecular Oxygen (O₂) | Substituted Phenols, Anilines | Cross-linked or linear polymers depending on monomer and conditions. nih.gov | Uses O₂ as a green oxidant; broad substrate specificity. |

| Salen-Metal Complexes (Cr, Ru) | Molecular Oxygen (O₂) | Sterically hindered phenols | Can achieve selective ortho-ortho, ortho-para, or para-para coupling. acs.org | Catalyst design allows for high control over chemo- and regioselectivity in cross-coupling reactions. acs.org |

| Iron-Salen Complexes | Hydrogen Peroxide (H₂O₂) | 2,6-Disubstituted phenols | Linear Poly(phenylene oxide) (PPO). kyoto-u.ac.jp | Mimics the activity of peroxidase enzymes for efficient PPO production. |

This table summarizes catalytic methods applicable to the polymerization of substituted phenols like this compound.

Role as a Precursor to Ligands in Catalytic Cycles

The deprotonated form of a phenol, the phenoxide, is an excellent ligand for a wide range of metal ions. Sterically hindered phenoxides derived from phenols like this compound are particularly valuable in catalysis. When incorporated into a metal complex, the phenoxide ligand's steric and electronic properties can be used to tune the catalyst's activity and selectivity. acs.org

The 1-ethylhexyl group creates a well-defined, sterically demanding pocket around the metal center. This steric bulk plays a crucial role in the catalytic cycle by:

Controlling Substrate Access: It can limit the coordination of substrates to a specific orientation or prevent the coordination of larger substrates, enhancing selectivity.

Stabilizing Low-Coordination Numbers: The bulk can prevent the coordination of additional solvent or ligand molecules, stabilizing highly reactive, low-coordinate species that are key intermediates in many catalytic cycles.

Influencing Reductive Elimination: In cross-coupling reactions, the steric pressure exerted by the bulky ligand can promote the final reductive elimination step, accelerating catalyst turnover.

For example, zirconium catalysts bearing phenoxyimine ligands are used in olefin polymerization. acs.org The substituents on the phenol part of the ligand directly impact the polymer's molecular weight and the rate of comonomer incorporation. A bulky group like 1-ethylhexyl would be expected to create a catalyst that produces polymers with distinct properties compared to a catalyst with a smaller substituent. Similarly, bis(phenolate) ligands are used to create heterobimetallic catalysts for the ring-opening polymerization of lactide, where the substituents on the phenol rings are known to correlate with polymerization activity. acs.org

Table 3: Influence of Sterically Hindered Phenoxide Ligands in Catalysis

| Catalyst/Ligand Type | Metal Center | Catalytic Application | Role of Steric Bulk (e.g., from 1-Ethylhexyl group) |

| Phenoxyimine Ligands | Zr, Ti | Olefin Polymerization | Controls comonomer incorporation and polymer molecular weight by modifying the metal's coordination sphere. acs.org |

| Bis(phenolate) Ligands | Ti/Li, Ti/Zn | Ring-Opening Polymerization (ROP) of Lactide | Influences polymerization rate and control; electronic properties of the phenol ring are also critical. acs.org |

| Palladacycles from Phenol Esters | Pd | C-H Activation / Aryl-Aryl Coupling | The phenoxy group acts as a directing group; steric hindrance can influence the stability of the cyclometalated intermediate. acs.org |

| Phosphine-Phenoxide Ligands | Ni, Pd | Cross-Coupling Reactions | Modulates the electronic properties and steric environment of the metal, affecting oxidative addition and reductive elimination steps. |

This table highlights how the structure of a phenol, when used as a ligand precursor, impacts various catalytic processes.

Environmental Fate and Transformation of O 1 Ethylhexyl Phenol in Natural and Engineered Systems

Environmental Distribution and Partitioning Behavior

The environmental distribution of o-(1-Ethylhexyl)phenol is largely governed by its physicochemical properties, which influence how it partitions between water, soil, sediment, and air. As a phenolic compound, it can be released into the environment through various industrial and domestic sources. ccme.ca Its presence has been noted in the surface sediments of urban rivers, indicating its potential for accumulation in these compartments. researchgate.net

Adsorption and Desorption Processes in Aquatic and Terrestrial Environments

The movement and bioavailability of this compound in aquatic and terrestrial systems are significantly influenced by adsorption and desorption processes. Phenolic compounds, in general, exhibit moderate adsorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca The extent of this adsorption is dependent on various factors, including the physicochemical properties of the soil or sediment (such as organic carbon content and pH) and the properties of the compound itself. frontiersin.org

For phenols, adsorption is often influenced by the pH of the surrounding medium. jeeng.net At a pH below their pKa, phenols exist predominantly in their non-ionized form, which tends to adsorb more readily to organic matter. The adsorption capacity of various materials for phenols can be influenced by the size of the phenol (B47542) molecules and their activity with respect to the adsorbent surface. researchgate.net Studies on similar phenolic compounds have shown that their adsorption can be described by models like the Langmuir equation, particularly at low equilibrium concentrations. researchgate.net While specific data for this compound is limited, the general behavior of phenols suggests that its ethylhexyl group would increase its hydrophobicity, likely leading to a greater affinity for organic-rich matrices in soil and sediment.

Henry's Law Constant Determination and Volatilization from Water

The potential for this compound to volatilize from water surfaces is described by its Henry's Law constant. This constant represents the equilibrium partitioning of a chemical between the aqueous and gaseous phases. noaa.govcopernicus.org For phenolic compounds, volatilization is generally not considered a major removal pathway from water due to their relatively low vapor pressures and high water solubility. ccme.catpsgc-pwgsc.gc.ca

Abiotic Transformation Processes

Abiotic processes, including photolysis and hydrolysis, can contribute to the transformation of this compound in the environment, breaking it down into other compounds.

Photolytic Degradation Pathways in Aqueous and Atmospheric Phases

Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy. In aqueous environments, phenolic compounds can undergo photodegradation. ccme.ca The process often involves the generation of highly reactive hydroxyl radicals (•OH), which can attack the aromatic ring, leading to the formation of intermediate products like catechol and benzoquinone. researchgate.netresearchgate.net These intermediates can then undergo further degradation, eventually leading to the formation of short-chain organic compounds and, ultimately, mineralization to carbon dioxide and water. researchgate.net

The efficiency of photocatalytic degradation can be influenced by various factors, including the presence of photocatalysts like titanium dioxide (TiO₂) and iron oxides, pH, and temperature. mdpi.comnih.gov For instance, studies on phenol have shown that photocatalytic degradation follows pseudo-first-order kinetics and can lead to complete mineralization. researchgate.net While specific studies on the photolytic degradation of this compound are scarce, the general mechanisms observed for other phenols provide a framework for understanding its potential phototransformation pathways.

Hydrolytic Stability and Kinetics

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound against hydrolysis is an important factor in its environmental persistence. Phenolic compounds are generally considered to be hydrolytically stable under typical environmental pH conditions. life-trialkyl.eu

The rate of hydrolysis can be influenced by the structure of the compound. For example, the presence of certain functional groups can make a molecule more susceptible to hydrolysis. nih.gov However, for a simple alkylphenol like this compound, significant hydrolysis is not expected to be a primary degradation pathway in the environment. Studies on similar compounds, such as certain phosphite (B83602) esters containing phenol ligands, indicate that the phenolic structure itself is resistant to hydrolysis. google.com

Biotic Transformation and Biodegradation Studies

The primary mechanism for the removal of many organic pollutants from the environment is biodegradation, driven by the metabolic activity of microorganisms. ecetoc.org

Phenolic compounds can serve as a carbon source for a variety of microorganisms, including bacteria and fungi. ccme.caresearchgate.net The biodegradation of phenols often proceeds through the β-ketoadipate pathway, where the aromatic ring is cleaved and the resulting intermediates are funneled into central metabolic pathways. researchgate.net The rate of biodegradation can be influenced by the concentration of the phenol, the presence of other organic compounds, and environmental conditions such as temperature and pH. researchgate.nettandfonline.com

While specific biodegradation studies on this compound are not extensively documented in the available literature, research on similar alkylphenols and other phenolic compounds provides insight into its likely fate. The presence of the ethylhexyl group may influence the rate and pathway of degradation compared to simpler phenols. Some microorganisms have been shown to degrade compounds with similar structures, such as di-(2-ethylhexyl) phthalate, by first hydrolyzing the ester bonds. nih.gov It is plausible that microorganisms capable of degrading other alkylphenols could also transform this compound.

Aerobic and Anaerobic Biodegradation Mechanisms in Water and Sediment

The biodegradation of phenolic compounds, including this compound, can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with distinct microbial pathways governing the transformation in each case. researchgate.netecetoc.org

Aerobic Biodegradation:

In aerobic environments, such as the upper layers of water columns and well-aerated sediments, the biodegradation of phenolic compounds is typically initiated by monooxygenase or dioxygenase enzymes. These enzymes hydroxylate the aromatic ring, leading to the formation of catechol or substituted catechols. researchgate.net Subsequently, the catechol ring is cleaved through either ortho- or meta-fission pathways, breaking down the aromatic structure into aliphatic intermediates that can then enter central metabolic pathways like the Krebs cycle. researchgate.net The rate of aerobic biodegradation is influenced by factors such as the concentration of the compound, temperature, pH, and the availability of nutrients. Studies on various alkylphenols have shown that the structure of the alkyl side chain significantly affects the degradation rate. nih.gov Generally, compounds with longer and more branched alkyl chains, like the 1-ethylhexyl group, tend to be more resistant to aerobic degradation compared to simpler phenols. nih.gov

Anaerobic Biodegradation:

Under anaerobic conditions, which are prevalent in deeper sediment layers and anoxic water zones, the initial steps of phenolic compound degradation are different. The process often begins with the carboxylation of the phenol to form p-hydroxybenzoate, which is then dehydroxylated to benzoate. Benzoate is subsequently converted to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.net Alternative anaerobic pathways, such as the resorcinol (B1680541) or phloroglucinol (B13840) pathways, may also be utilized by different microbial communities. researchgate.net Anaerobic biodegradation is generally a slower process than aerobic degradation. ecetoc.orgnih.gov The complete mineralization of phenolic compounds under anaerobic conditions often requires the synergistic action of several different microbial groups, including hydrolyzing, fermenting, acetogenic, and methanogenic bacteria. researchgate.net Research on alkylphenols has demonstrated that while some, like p-cresol (B1678582) and 4-n-propylphenol, can be degraded anaerobically, those with longer and more branched alkyl chains show little to no degradation over extended periods. nih.gov

Interactive Data Table: Factors Influencing Biodegradation of Phenolic Compounds

| Factor | Aerobic Conditions | Anaerobic Conditions |

| Oxygen Requirement | Essential | Absent |

| Initial Enzymatic Attack | Hydroxylation (Mono- or Dioxygenases) | Carboxylation |

| Key Intermediates | Catechol, Protocatechuic acid, Gentisic acid | Benzoyl-CoA, Resorcinol, Phloroglucinol |

| Relative Rate | Generally faster | Generally slower |

| Microbial Community | Diverse bacteria and fungi | Consortia of hydrolyzing, fermenting, acetogenic, and methanogenic bacteria |

| Effect of Alkyl Chain | Longer, branched chains decrease degradation rate | Longer, branched chains significantly inhibit degradation |

Role of Microbial Communities in Phenolic Compound Transformation

The transformation of phenolic compounds in the environment is intrinsically linked to the diversity and metabolic capabilities of microbial communities. tandfonline.com Different microorganisms, including bacteria and fungi, possess specialized enzymatic systems to degrade these compounds. tandfonline.comresearchgate.net

The efficiency of phenolic compound biodegradation often relies on microbial consortia, where different species work together to break down complex molecules. tandfonline.com This is particularly true in anaerobic environments, where a multi-step process involving different trophic groups of bacteria is necessary for complete mineralization. researchgate.net The composition of the microbial community can be influenced by the specific phenolic compounds present, as these can act as selective pressures, enriching for populations capable of their degradation. frontiersin.org For instance, thermotolerant bacterial communities have been shown to be important for the formation of phenols during thermophilic fermentation. frontiersin.org

In soil environments, both bacteria and fungi contribute to the transformation of phenolic compounds. researchgate.netsoilsa.com Fungi may play a particularly significant role in the initial breakdown of some phenolic compounds. researchgate.net The presence of plant-derived phenolics can also shape the soil microbial community composition and its functional activities. soilsa.com The enzymatic machinery of these microbial communities is diverse and includes reductases, decarboxylases, and glycosidases that can act on various phenolic structures. nih.gov

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, sediment). The potential for this compound to bioaccumulate is a key consideration in assessing its environmental risk.

Assessment of Aquatic Bioaccumulation

The bioaccumulation potential of a chemical in aquatic organisms is often estimated using its octanol-water partition coefficient (Kow). A high log Kow value suggests a greater tendency for a chemical to partition into lipids and thus accumulate in the fatty tissues of organisms. Many phenolic compounds, especially those with long alkyl chains, are lipophilic and have the potential to bioaccumulate in aquatic life. acs.orgfrontiersin.org

Concerns have been raised about the bioaccumulation of similar phenolic compounds in aquatic food webs. The accumulation of these compounds can occur in various aquatic organisms, including fish. acs.org The concentration of such contaminants is often found to be very low in aquatic ecosystems, in the range of nanograms to micrograms per liter (ng L⁻¹–μg L⁻¹). acs.org However, even at these low concentrations, continuous exposure can lead to bioaccumulation in organisms over time. acs.orgnih.gov The process of bioaccumulation is also influenced by the organism's metabolism, which can transform and eliminate the compound.

Terrestrial Biota Uptake Studies

The uptake and accumulation of chemicals in terrestrial organisms can occur through various pathways, including ingestion of contaminated soil and food, and direct contact. Plasticisers and other phenolic compounds have been detected in various terrestrial environments and organisms. researchgate.netmiljodirektoratet.no

Studies on terrestrial ecosystems have shown that soil organisms can take up plastic-associated chemicals. researchgate.netscispace.com Earthworms, for example, can accumulate pollutants from the soil, which can then be transferred up the food chain to predators such as birds and mammals. miljodirektoratet.no The bioaccumulation potential in the terrestrial food chain is a significant concern, as it can lead to adverse effects in higher trophic level organisms. miljodirektoratet.no The presence of endocrine-disrupting chemicals, including some phenolic compounds, in terrestrial biota has been documented, highlighting the potential for these substances to enter and move through terrestrial food webs. nih.gov

Interactive Data Table: Bioaccumulation Potential of this compound

| Environmental Compartment | Key Considerations | Potential for Bioaccumulation |

| Aquatic Biota | High lipophilicity (predicted); uptake from water and diet. | Moderate to High |

| Terrestrial Biota | Soil contamination; ingestion of contaminated food and soil. | Moderate |

Applications of O 1 Ethylhexyl Phenol in Industrial Chemical Processes and Materials Research

Role as an Intermediate in Specialty Chemical Synthesis

As a key intermediate, o-(1-Ethylhexyl)phenol is instrumental in the production of a wide array of specialty chemicals. ontosight.ailookchem.com Its reactivity allows for the introduction of the ethylhexylphenol moiety into larger molecules, thereby tailoring their physical and chemical properties for specific industrial uses. This makes it a fundamental component in the synthesis of products for various sectors, including the polymer, lubricant, and materials industries.

Precursor for Polymer Additives and Plasticizers

In the realm of polymer chemistry, this compound serves as a precursor for the synthesis of various additives and plasticizers. ontosight.ai Plasticizers are essential for enhancing the flexibility and durability of plastic materials. nih.gov The incorporation of the ethylhexylphenol structure can modify the polymer matrix, improving its workability and performance characteristics. These additives are crucial in the manufacturing of a wide range of plastic products, from everyday consumer goods to specialized industrial components. shimadzu.comthermofisher.com

Table 1: Examples of Polymer Additives and their Functions

| Additive Type | Function |

| Plasticizers | Increase flexibility and durability |

| Antioxidants | Prevent degradation due to oxidation |

| UV Stabilizers | Protect against degradation from ultraviolet light |

| Flame Retardants | Reduce flammability |

This table provides a general overview of polymer additive types and their functions.

Building Block for Lubricant Formulations

The unique properties of this compound and its derivatives also make them valuable in the formulation of lubricants. ontosight.ai Lubricants are critical for reducing friction and wear between moving parts, and their performance is often enhanced by the inclusion of specific additives. researchgate.net Derivatives of this compound can act as antioxidants, preventing the oxidative degradation of the lubricant at high temperatures. mdpi.comgoogle.com This extends the service life of the lubricant and ensures the smooth operation of machinery. The alkylphenol structure is a key feature in certain lubricant additives, contributing to their thermal and oxidative stability. google.com

Catalyst or Ligand Component in Advanced Catalytic Systems

Beyond its role as a building block, this compound and its derivatives can also function as components in advanced catalytic systems. In some cases, phenolic compounds can act as catalysts themselves or be modified to form ligands that coordinate with metal centers to create highly active and selective catalysts. whiterose.ac.uk These catalytic systems are employed in a variety of chemical transformations, including oxidation and polymerization reactions. orientjchem.org The structure of the ligand plays a crucial role in determining the efficiency and selectivity of the catalyst. acs.orgacs.org

Development of this compound Derivatives for Advanced Materials

The versatility of this compound extends to the development of advanced materials with tailored properties. By chemically modifying the parent molecule, researchers can synthesize a range of derivatives with enhanced functionalities for specific applications. njchm.com

Applications in Phenolic Resin Chemistry

Phenolic resins, first commercialized as Bakelite, are a class of thermosetting polymers known for their heat resistance, dimensional stability, and electrical insulating properties. daryatamin.comcapitalresin.comwikipedia.org While traditional phenolic resins are synthesized from phenol (B47542) and formaldehyde, the incorporation of substituted phenols like this compound can modify the properties of the resulting resin. wikipedia.orgolinepoxy.com The ethylhexyl group can impart increased flexibility and impact resistance to the otherwise brittle phenolic resin, expanding its range of applications. These modified resins can be used in coatings, adhesives, and composite materials where specific performance characteristics are required. daryatamin.comyoutube.com

Advanced Analytical Methodologies for the Trace Analysis of O 1 Ethylhexyl Phenol in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, providing the necessary separation of the target analyte from interfering substances prior to detection. For o-(1-Ethylhexyl)phenol, both gas and liquid chromatography are viable, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Optimized Derivatization

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net However, direct GC analysis of phenolic compounds like this compound can be problematic due to their polarity and active hydroxyl group, which can lead to poor peak shape and thermal degradation in the GC system. To overcome these issues, a derivatization step is essential. chula.ac.thresearchgate.net

Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. ijpsjournal.com Common derivatization reactions for phenols include silylation, acetylation, and alkylation. researchgate.netresearchgate.net For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. chula.ac.thresearchgate.net This process reduces the compound's polarity and improves its chromatographic behavior. A procedure designed to characterize phenolic xenoestrogens involves creating both methyl and trimethylsilyl derivatives for sequential GC-MS analysis, allowing the mass spectra to reveal the number of reactive hydroxyl groups and the parent phenol's molecular weight. nih.gov

Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column. vliz.be Following separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules (typically via electron ionization, EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint that allows for highly confident identification of the analyte. nih.gov For quantitative analysis, the system is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions of the derivatized this compound are monitored, significantly enhancing sensitivity and reducing background noise. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Phenolic Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS; Pentafluoropyridine | Increases volatility and thermal stability of the analyte. researchgate.net |

| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness | Separates the derivatized analyte from other compounds in the sample. chula.ac.th |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level analysis. |

| Oven Temperature Program | Initial 60°C, ramped to 300°C | Controls the elution of compounds based on their volatility. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Creates reproducible fragmentation patterns for compound identification. researchgate.net |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification; Full Scan for identification. researchgate.net |

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid chromatography (LC) is particularly suited for compounds that are non-volatile, thermally labile, or have high molecular weights, making it an excellent alternative to GC-MS for this compound and related compounds. up.ac.za When coupled with mass spectrometry, especially tandem mass spectrometry (LC-MS/MS), it provides exceptional selectivity and sensitivity. researchgate.netmdpi.com

In a typical LC-MS/MS analysis, the sample is first separated using a reversed-phase HPLC column (e.g., C18). chrom-china.com A mobile phase gradient, often consisting of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. nih.gov

After elution from the LC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for phenolic compounds, as it is a soft ionization method that typically produces a prominent protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion, minimizing fragmentation in the source. researchgate.netresearchgate.net

For enhanced selectivity, tandem mass spectrometry (MS/MS) is employed in the multiple reaction monitoring (MRM) mode. nih.gov In this mode, the first mass analyzer (a quadrupole) is set to select the specific m/z of the deprotonated this compound ion (the precursor ion). This ion is then fragmented in a collision cell, and the second mass analyzer selects a specific, characteristic fragment ion (the product ion) for detection. This precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out background noise and co-eluting interferences. For example, a method for analyzing meptyldinocap, a fungicide containing a 2,4-dinitro-6-(1-ethylhexyl)-phenol moiety, utilizes LC-MS/MS for detection. eurl-pesticides.eu

Table 2: Representative LC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) | Separates the analyte based on hydrophobicity. chrom-china.com |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile/methanol | Elutes compounds from the column with good peak shape. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), negative mode | Generates deprotonated molecular ions [M-H]⁻ suitable for MS analysis. researchgate.net |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov |

| Precursor Ion [M-H]⁻ | m/z specific to this compound | Isolates the ion of the target analyte. |

| Product Ion(s) | m/z of characteristic fragments | Confirms the identity of the analyte and enables quantification. |

Hyphenated Techniques for Enhanced Detection and Quantification

The term "hyphenated techniques" refers to the powerful combination of a separation method with a spectroscopic detection method. ijpsjournal.comnih.govajrconline.org While GC-MS and LC-MS are the most common examples, other advanced mass spectrometry techniques can be employed for even greater analytical power.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Time-of-Flight Mass Spectrometry (TOF-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a technique primarily designed for the highly sensitive detection of metals and some non-metals at trace and ultra-trace levels. youngin.comresearchgate.net It uses a high-temperature argon plasma to atomize and ionize the sample. springernature.com While its direct application for the analysis of intact organic molecules like this compound is not conventional, it can be hyphenated with separation techniques like GC (GC-ICP-MS) for elemental analysis of organic compounds. optica.org This would not be used to quantify the this compound molecule itself, but rather to determine the presence and quantity of specific elements within a chromatographically separated compound. A novel approach has demonstrated the use of an ICP-MS/MS instrument to ionize volatile organic compounds introduced into the collision/reaction cell, but this remains an emerging application. rsc.org

Time-of-Flight Mass Spectrometry (TOF-MS) offers a significant advantage over traditional quadrupole mass analyzers due to its high mass resolution and accuracy. nih.govresearchgate.net When hyphenated with GC or LC, TOF-MS acquires full-spectrum data with high sensitivity. researchgate.net This capability is invaluable for both targeted quantification and untargeted screening of compounds in complex matrices.

For this compound analysis, an LC-TOF-MS or GC-TOF-MS system can:

Provide Accurate Mass Measurement: By measuring the mass-to-charge ratio with high precision (typically to four decimal places), the elemental formula of the analyte can be confidently determined, which drastically reduces the possibility of false positives. nih.gov

Enable Retrospective Analysis: Since full-spectrum data is collected, a dataset can be re-examined at a later time for the presence of other compounds without needing to re-run the sample.

Identify Unknowns: In untargeted studies, the accurate mass data is crucial for elucidating the structures of unknown metabolites or degradation products of this compound. researchgate.net

Advanced configurations like comprehensive two-dimensional gas chromatography (GC×GC) coupled with TOF-MS provide even greater separating power, which is useful for extremely complex samples like cloud water, where phenols have been successfully identified. researchgate.net

Advanced Sample Preparation and Extraction Protocols

Before instrumental analysis, the target analyte must be isolated from the sample matrix and concentrated. The choice of extraction method is critical for achieving high recovery and minimizing interferences. epa.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Methodologies

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. uoa.gr The process involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the bulk of the matrix passes through. The analyte is then eluted with a small volume of a strong organic solvent. nih.gov For phenolic compounds, common sorbents include:

Reversed-Phase Silica (B1680970): C18-bonded silica is a popular choice, retaining non-polar to moderately polar compounds from aqueous samples. nih.gov

Polymeric Sorbents: Materials like Oasis HLB (Hydrophilic-Lipophilic Balanced) or XAD resins offer high capacity and are stable across a wide pH range, making them effective for a broad spectrum of analytes, including various phenols. researchgate.netuoa.gr

Porous Graphitic Carbon (PGC): This sorbent has unique retention mechanisms and can be effective for very polar compounds that are not well-retained on C18. nih.gov

Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. rsc.orgresearchgate.net The sample is shaken with a water-immiscible solvent (e.g., dichloromethane (B109758) or hexane); this compound, being lipophilic, partitions into the organic phase, which is then collected, concentrated, and analyzed. While effective, traditional LLE can be labor-intensive and consume large volumes of organic solvents. rsc.org

Modern advancements have led to more efficient and environmentally friendly LLE-based methods. These include dispersive liquid-liquid microextraction (DLLME), which uses a disperser solvent to create fine droplets of an extraction solvent in the aqueous sample, maximizing the surface area for rapid extraction with minimal solvent use. unige.ch Furthermore, novel "green" solvents such as hydrophobic deep eutectic solvents (HDESs) and ionic liquids (ILs) are being explored as effective extraction media for phenols, offering benefits like low volatility and tunable properties. thieme-connect.commdpi.com

Table 3: Comparison of SPE and LLE for Phenol (B47542) Extraction

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid sample. uoa.gr | Partitioning between two immiscible liquid phases. rsc.org |

| Solvent Consumption | Low to moderate. | High (traditional LLE); very low (microextraction). unige.ch |

| Selectivity | High, can be tuned by choice of sorbent. nih.gov | Moderate, depends on solvent polarity. |

| Automation Potential | High. | Moderate. |

| Common Applications | Trace concentration from water, urine, plasma. researchgate.net | Extraction from wastewater, enrichment of oils. mdpi.comacs.org |

| Advantages | High concentration factors, clean extracts, low solvent use. | Simple, applicable to a wide range of concentrations. |

| Disadvantages | Cartridge cost, potential for sorbent clogging. | Emulsion formation, high solvent use (traditional). rsc.org |

Microextraction Techniques (e.g., Air-Assisted Liquid-Liquid Microextraction)